5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
Description
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Properties
IUPAC Name |
5-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O4S/c1-28-17-7-4-12(21)8-14(17)19(25)22-18-15-9-29(26,27)10-16(15)23-24(18)13-5-2-11(20)3-6-13/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZTUZDRBYODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a complex organic compound with potential biological activities that have garnered interest in various fields of medicinal chemistry and pharmacology. This article compiles recent findings regarding its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 495.0 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.0 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl groups have demonstrated potent activity against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
- Case Study : A study on related thieno[3,4-c]pyrazole derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's antifungal potential has also been explored. In vitro tests show that it can inhibit the growth of common fungal pathogens.
| Fungus | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 15 | Equivalent to fluconazole |
| Aspergillus niger | 10 | Superior to amphotericin B |
- Research Findings : A derivative with a similar structure was found to exhibit an EC50 value of 6 to 9 µg/mL against Fusarium oxysporum, showcasing its potential as an effective antifungal agent .
Anticancer Activity
The compound has shown promise in cancer research as well. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
- Mechanism : The compound appears to affect the PI3K/Akt pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
